molecular formula C14H11N3O B2372097 6-Amino-3-phenylquinazolin-4-one CAS No. 958-16-7

6-Amino-3-phenylquinazolin-4-one

Cat. No.: B2372097
CAS No.: 958-16-7
M. Wt: 237.262
InChI Key: FXBJSPIUCJXVCV-UHFFFAOYSA-N
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Description

6-Amino-3-phenylquinazolin-4-one is a heterocyclic organic compound belonging to the quinazoline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. Quinazolinones, including this compound, are known for their diverse biological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-phenylquinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 3(H)-quinazolin-4-one with anthranilic acid and formamide in a 1:3 ratio. This is followed by nitration to introduce a nitro group at position 6, which is subsequently reduced using stannous chloride (SnCl₂·2H₂O) to yield 6-amino-3(H)-quinazolin-4-one .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities .

Scientific Research Applications

6-Amino-3-phenylquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Quinazolinone derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and anticonvulsant activities.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    3-Phenylquinazolin-4-one: Similar in structure but lacks the amino group at position 6.

    6-Nitro-3-phenylquinazolin-4-one: Contains a nitro group instead of an amino group at position 6.

    6-Acylamino-3-phenylquinazolin-4-one: Features an acylamino group at position 6

Uniqueness: 6-Amino-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group at position 6 enhances its potential as a versatile intermediate for further chemical modifications and the development of novel therapeutic agents .

Properties

IUPAC Name

6-amino-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBJSPIUCJXVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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